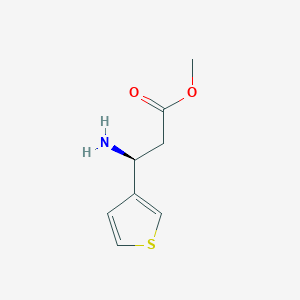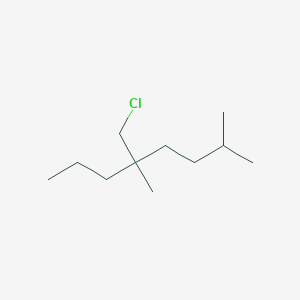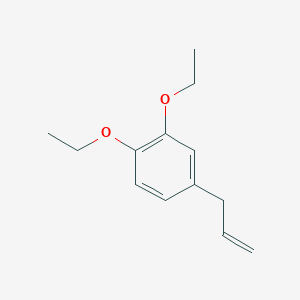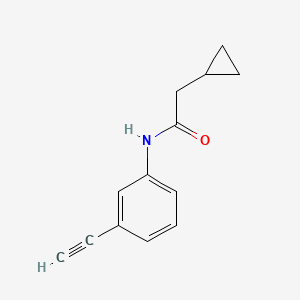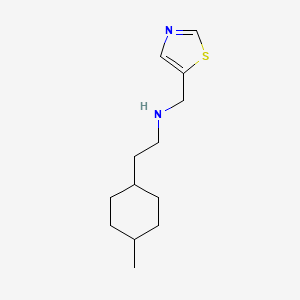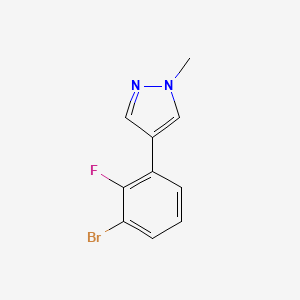
4-(3-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-2-fluoroaniline.
Formation of Hydrazone: The aniline derivative is reacted with methylhydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization under acidic conditions to form the pyrazole ring.
The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. The temperature is usually maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides.
Reduction Products: Reduction can yield dihydropyrazole derivatives.
Applications De Recherche Scientifique
4-(3-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(3-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromo and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-bromo-2-fluorophenyl)-1H-pyrazole
- 4-(3-chloro-2-fluorophenyl)-1-methyl-1H-pyrazole
- 4-(3-bromo-2-chlorophenyl)-1-methyl-1H-pyrazole
Uniqueness
4-(3-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H8BrFN2 |
|---|---|
Poids moléculaire |
255.09 g/mol |
Nom IUPAC |
4-(3-bromo-2-fluorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H8BrFN2/c1-14-6-7(5-13-14)8-3-2-4-9(11)10(8)12/h2-6H,1H3 |
Clé InChI |
HGMDGHJEQLAOKV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=C(C(=CC=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


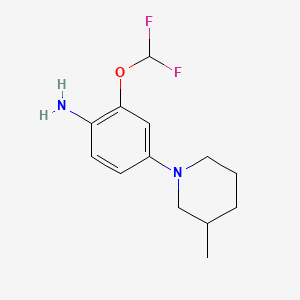
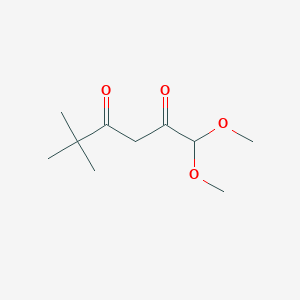
![[5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride](/img/structure/B13636154.png)
![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636161.png)
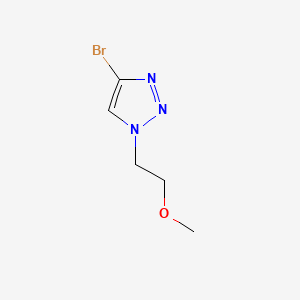

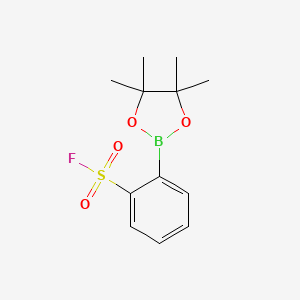
![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636198.png)
